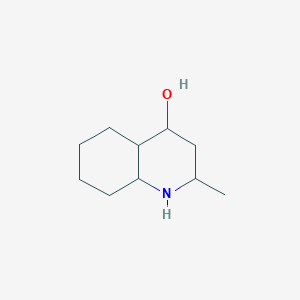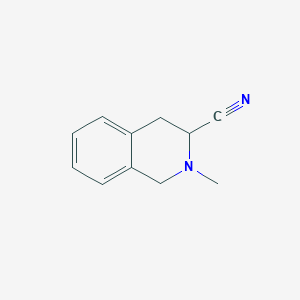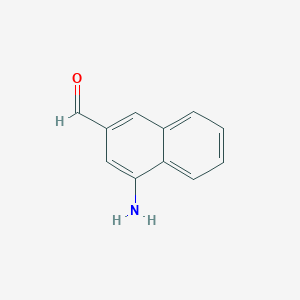
8-Methylnaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylnaphthalene-2-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring system with a methyl group at the 8th position and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalene-2-carbaldehyde typically involves the formylation of 8-methylnaphthalene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to ensure the selective formylation at the 2nd position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 8-Methylnaphthalene-2-carboxylic acid.
Reduction: 8-Methylnaphthalene-2-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
8-Methylnaphthalene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylnaphthalene-2-carbaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s ability to undergo electrophilic substitution and oxidation-reduction reactions also contributes to its versatility in chemical synthesis.
Comparison with Similar Compounds
Naphthalene-2-carbaldehyde: Lacks the methyl group at the 8th position, resulting in different reactivity and applications.
8-Methylnaphthalene: Lacks the aldehyde group, limiting its use in certain chemical reactions.
2-Methylnaphthalene-1-carbaldehyde: Has the methyl and aldehyde groups at different positions, leading to distinct chemical properties.
Uniqueness: 8-Methylnaphthalene-2-carbaldehyde’s unique combination of a methyl group and an aldehyde group on the naphthalene ring provides it with specific reactivity patterns that are valuable in synthetic chemistry and industrial applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for research and development.
Properties
CAS No. |
63216-67-1 |
|---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-methylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-8H,1H3 |
InChI Key |
WFABWOMCYZXFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)
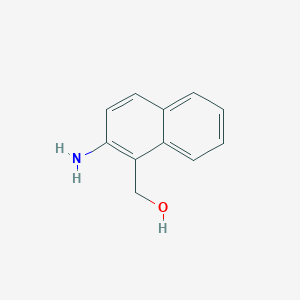


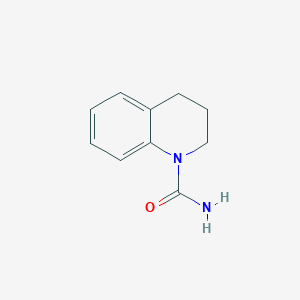

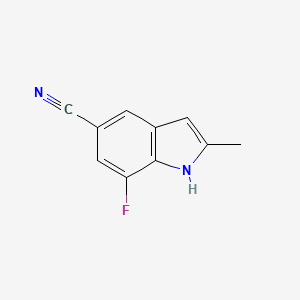
![2H-Naphtho[2,3-D]imidazole](/img/structure/B11914449.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)

